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Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl 3,4,5-trihydroxybenzoate, commonly known as propyl gallate (PG), is a synthetic
phenolic antioxidant widely used in the food, cosmetics, and pharmaceutical industries to
prevent oxidative degradation.[1] As an ester formed from the condensation of gallic acid and
propanol, its efficacy in stabilizing lipids, particularly vegetable oils, has been well-documented
since its introduction in the 1940s.[2] Vegetable oils, rich in unsaturated fatty acids, are
susceptible to autoxidation, a process that leads to rancidity, loss of nutritional value, and the
formation of off-flavors and potentially harmful compounds.[1] Propyl gallate is added to these
oils to retard spoilage and extend their shelf life.[3] It is often used in conjunction with other
antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) due to
synergistic effects.[3] The maximum permitted dose in fats and oils for the professional
manufacture of heat-treated food products is typically around 200 mg/kg (200 ppm).[1]

Mechanism of Action

The antioxidant activity of propyl gallate is primarily attributed to its chemical structure, which
features three hydroxyl (-OH) groups on a benzene ring.[4] This configuration allows it to
function as a potent free radical scavenger. The mechanism involves two primary pathways:
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o Hydrogen Atom Transfer (HT): Propyl gallate can readily donate a hydrogen atom from one
of its phenolic hydroxyl groups to a lipid free radical (Le, LOe, LOQO¢). This action neutralizes
the reactive radical, terminating the auto-oxidation chain reaction.[4][5] The resulting propyl
gallate radical is resonance-stabilized, making it significantly less reactive and unable to
propagate the oxidation chain.[4]

o Metal Chelation: Propyl gallate can chelate pro-oxidant metal ions, such as iron (Fe2*/Fe3*)
and copper (Cu?*).[4] These metal ions can accelerate lipid oxidation by catalyzing the
decomposition of hydroperoxides into highly reactive radicals. By binding to these metals,
propyl gallate renders them inactive, thus preventing this catalytic cycle.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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